4-环戊基-3-环丙基-1-甲基-4,5-二氢-1H-1,2,4-三唑-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

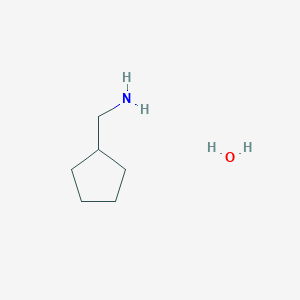

The compound "4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one" is a derivative of triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. Triazole derivatives are known for their diverse range of biological activities and are often explored for potential pharmaceutical applications.

Synthesis Analysis

While the provided data does not include direct information on the synthesis of "4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one," it is possible to infer from related compounds that the synthesis likely involves the construction of the triazole ring followed by the addition of cyclopentyl and cyclopropyl groups. For instance, the synthesis of related compounds such as 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole involves the formation of the triazole ring and subsequent functionalization .

Molecular Structure Analysis

The molecular structure of triazole derivatives can significantly influence their physical and chemical properties. For example, the molecule in "4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole" is disposed about a mirror plane with the triazole ring orthogonal to the cyclopropyl ring, indicating considerable delocalization of π-electron density within the triazole ring . This structural arrangement can affect the reactivity and interaction of the molecule with biological targets.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the triazole ring. The presence of substituents like cyclopentyl and cyclopropyl groups can further modify the chemical behavior of the compound. Although specific reactions for "4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one" are not detailed in the provided data, related compounds exhibit interactions such as hydrogen bonding and stacking interactions, which are crucial for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their molecular and crystal structures. For instance, the polymorphic forms of a related compound differ in their molecular and crystal structures, which in turn affect their interactions and stability . The orthorhombic and monoclinic polymorphs of the compound exhibit different types of stacking interactions and hydrogen bonding patterns, leading to variations in their physical properties such as solubility and melting points.

科学研究应用

晶体和分子结构分析

对三唑衍生物的分子结构进行了广泛研究,包括与4-环戊基-3-环丙基-1-甲基-4,5-二氢-1H-1,2,4-三唑-5-酮相关的衍生物,以了解它们的晶体和分子构型。例如,对两种三唑衍生物的晶体和分子结构的研究揭示了三唑环内π-电子密度的显著离域,表明其具有通过N–H···N氢键或C–H···O和C–H···N相互作用形成稳定超分子链的潜力。这种结构特征暗示了在材料科学中的潜在应用,特别是在设计具有特定性能的超分子组装(Boechat et al., 2010)方面。

荧光行为和合成效率

另一个研究领域关注三唑衍生物的荧光行为和合成效率。一项研究展示了高产率合成4-乙酰基-5-甲基-1,2,3-三唑异构体的一锅法合成方法,展示了它们的荧光性质。发现电子吸引取代基有助于提高反应速度和产率,突显了这类化合物在开发用于生物和化学传感应用的荧光材料或探针的潜力(Kamalraj et al., 2008)。

抗氧化活性和理化性质

还探讨了新型4,5-二氢-1H-1,2,4-三唑-5-酮衍生物的合成,特别是其体外抗氧化活性和理化性质。这项研究合成了新化合物,并评估了它们的还原能力、自由基清除能力和金属螯合活性,将它们与标准抗氧化剂进行了比较。还评估了理化性质,如亲脂性和动力学参数,表明由于其抗氧化性质,这些化合物在制药和保健品应用中具有潜在用途(Yüksek等,2015)。

绿色和可回收合成方法

开发三唑衍生物的环境友好合成方法是当前研究的一个重要方面。使用DBU–水体系合成1,4,5-三取代-1,2,3-三唑的新协议代表了绿色化学的重大进展。这种方法具有高原子经济性、低环境影响和良好的产率,使其成为以更可持续的方式合成生物和工业重要的三唑化合物的吸引人方法(Singh et al., 2013)。

未来方向

属性

IUPAC Name |

4-cyclopentyl-5-cyclopropyl-2-methyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-13-11(15)14(9-4-2-3-5-9)10(12-13)8-6-7-8/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVPNOHGQSXSMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)

![6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2507703.png)

![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)

![2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2507709.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2507715.png)